Velutin Velutin Velutin is a dimethoxyflavone that is luteolin in which the hydroxy groups at positions 7 and 3' are replaced by methoxy groups. It has a role as an anti-inflammatory agent, a plant metabolite, a melanin synthesis inhibitor, an antibacterial agent, an antioxidant and an anti-allergic agent. It is a dimethoxyflavone and a dihydroxyflavone. It is functionally related to a 4',5,7-trihydroxy-3'-methoxyflavone.
Velutin is a natural product found in Ajania fastigiata, Capsicum annuum, and other organisms with data available.
See also: Acai (part of).
Brand Name: Vulcanchem
CAS No.: 25739-41-7
VCID: VC21346977
InChI: InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)15(5-9)22-2/h3-8,18-19H,1-2H3
SMILES:
Molecular Formula: C17H14O6
Molecular Weight: 314.29 g/mol

Velutin

CAS No.: 25739-41-7

Cat. No.: VC21346977

Molecular Formula: C17H14O6

Molecular Weight: 314.29 g/mol

* For research use only. Not for human or veterinary use.

Velutin - 25739-41-7

CAS No. 25739-41-7
Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
IUPAC Name 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one
Standard InChI InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)15(5-9)22-2/h3-8,18-19H,1-2H3
Standard InChI Key ROCUOVBWAWAQFD-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O

Chemical Structure and Properties

Molecular Identity

Velutin (CAS No. 25739-41-7) is a flavone compound belonging to the flavonoid family. Chemically, it is identified as 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4H-chromen-4-one . It represents a dimethoxyflavone derivation of luteolin, specifically with methoxy group substitutions at positions 7 and 3' . The molecular formula of velutin is C₁₇H₁₄O₆ with a molecular weight of 314.29 g/mol .

The compound's canonical SMILES notation is O=C1C=C(C2=CC=C(O)C(OC)=C2)OC3=CC(OC)=CC(O)=C13, representing its detailed molecular structure .

Physical and Chemical Properties

Velutin exists as a solid substance with a color ranging from white to yellow . Its physical and chemical properties have been characterized through both experimental and computational methods, providing important parameters for research applications.

PropertyValueSource
Molecular Weight314.29 g/molExperimental
Melting Point298°CExperimental
Boiling Point567.5±50.0°CPredicted
Density1.402±0.06 g/cm³Predicted
pKa6.33±0.40Predicted
Physical FormSolidObserved
ColorWhite to yellowObserved
Solubility in DMSO50 mg/mL (159.09 mM)Experimental

For research applications, velutin requires specific handling procedures. The compound demonstrates optimal solubility in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL, though this typically requires ultrasonic treatment to achieve complete dissolution . For long-term storage, temperatures of -20°C (stable for approximately 1 month) or -80°C (stable for approximately 6 months) are recommended to maintain compound integrity .

Natural Sources and Isolation

Plant Sources

Velutin has been identified and isolated from several plant species, demonstrating its presence across different botanical families. The primary reported sources include:

Korean Mistletoe (Viscum album var. coloratum): This parasitic plant has been identified as one of the primary sources of velutin, where it exists as an aglycone compound within the plant matrix . Mistletoe species have historically been used in traditional medicine across various cultures, suggesting potential early applications of velutin-containing preparations.

Leucas stelligera: The aerial parts of this plant have been documented to contain velutin, contributing to the pharmacological properties attributed to this botanical species .

Açaí fruit (Euterpe oleracea Mart.): Research has identified velutin in the pulp of açaí fruit, where it contributes to the recognized anti-inflammatory properties of this Amazonian food source . This discovery is particularly significant as it identifies velutin in a commonly consumed food product with recognized health benefits.

Extraction and Isolation Techniques

The isolation of velutin from natural sources typically involves a series of extraction and purification steps, though specific methodologies may vary depending on the source material and research requirements. Common approaches include solvent extraction followed by chromatographic separation techniques. The compound's physical properties, including solubility characteristics and stability parameters, are important considerations during the isolation process to maintain structural integrity.

Biological Activities and Mechanisms of Action

Anti-inflammatory Properties

One of the most extensively documented properties of velutin is its potent anti-inflammatory activity. Studies have demonstrated that velutin effectively inhibits the production of pro-inflammatory cytokines, particularly tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) . In comparative analyses with structurally similar flavones including luteolin, apigenin, and chrysoeriol, velutin exhibited superior potency in reducing these inflammatory markers .

The anti-inflammatory mechanisms of velutin operate through multiple cellular pathways. Research indicates that velutin inhibits nuclear factor kappa B (NF-κB) activation, a primary transcription factor regulating inflammatory responses . Additionally, the compound blocks the degradation of inhibitor of NF-κB, further suppressing this pro-inflammatory signaling cascade . Velutin also demonstrates inhibitory effects on mitogen-activated protein kinase (MAPK) pathways, specifically p38 and c-Jun N-terminal kinase (JNK) phosphorylation, which are critical mediators of inflammatory processes .

These combined activities position velutin as a multi-target anti-inflammatory agent capable of modulating several key inflammatory pathways simultaneously at micromolar concentrations.

Effects on Melanin Biosynthesis

Velutin has demonstrated significant inhibitory activity against melanin biosynthesis . This property suggests potential applications in hyperpigmentation disorders and cosmetic formulations targeting skin lightening. The specific mechanisms through which velutin modulates melanogenesis pathways remain an area of active investigation, though they likely involve interference with tyrosinase activity or downstream signaling processes controlling melanin production.

Effects on Bone Metabolism

Research has revealed important effects of velutin on bone metabolism, particularly its ability to reduce osteoclast differentiation . Osteoclasts are specialized cells responsible for bone resorption, and their dysregulated activity contributes to bone loss in various pathological conditions.

Studies have demonstrated that velutin inhibits receptor activator of nuclear factor kappa-Β ligand (RANKL)-induced osteoclast formation in a dose-dependent manner . The compound appears to target multiple stages of osteoclast development, with particularly strong inhibitory effects observed during the middle phase of differentiation (days 2-4) . Investigations of bone resorption activity have shown that velutin treatment significantly reduces the bone resorption capacity of mature osteoclasts .

At the molecular level, velutin downregulates the expression of critical osteoclastogenic transcription factors, including c-Fos and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) . These factors are essential for osteoclast differentiation and function, suggesting that velutin's anti-osteoclastogenic effects operate through transcriptional regulation of key developmental pathways.

Other Biological Activities

Beyond its primary documented effects, velutin has been reported to possess several additional biological properties:

Antibacterial properties: Studies have noted antibacterial activity of velutin against certain microbial species, though this aspect requires further characterization .

Anti-allergic effects: Preliminary evidence suggests potential applications in allergic conditions, consistent with the immunomodulatory properties observed in inflammatory models .

HIF-1α regulation: Velutin has been shown to down-regulate hypoxia-inducible factor 1-alpha (HIF-1α) through the NF-κB pathway, suggesting potential applications in conditions where hypoxic signaling contributes to pathology .

Therapeutic Applications in Disease Models

Osteoarthritis

One of the most promising therapeutic applications of velutin is in the treatment of osteoarthritis (OA), a degenerative joint disease characterized by progressive cartilage degradation and subchondral bone alterations. Current OA treatments, including non-steroidal anti-inflammatory drugs (NSAIDs), often address symptoms rather than underlying pathological processes and may cause significant side effects with long-term use .

Research using a mouse model of OA created through surgical destabilization of the medial meniscus (DMM) has demonstrated remarkable protective effects of velutin . Histological analysis and micro-computed tomography (micro-CT) revealed that velutin treatment significantly reduced cartilage degradation and prevented subchondral bone loss in this model . This dual protective effect represents a significant advantage over many current therapeutic approaches that typically target only one aspect of OA pathology.

The protective mechanisms identified include:

  • Suppression of interleukin-1β (IL-1β)-induced inflammation in chondrocytes, the cells responsible for cartilage matrix production and maintenance .

  • Inhibition of RANKL-induced osteoclast formation and bone resorption activity, preventing subchondral bone loss that occurs in early-stage OA .

  • Modulation of the p38 signaling pathway, which plays a critical role in both inflammatory processes and osteoclast differentiation .

These findings position velutin as a potentially valuable therapeutic agent for OA, addressing both major pathological components of the disease while targeting underlying inflammatory mechanisms.

Inflammatory Conditions

The potent anti-inflammatory properties of velutin suggest applications in various inflammatory conditions beyond OA. Research has demonstrated its effectiveness in reducing inflammatory markers in both cell culture models and primary macrophages .

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and mouse peritoneal macrophages, velutin exhibited superior anti-inflammatory activity compared to other well-studied flavones . The compound effectively reduced TNF-α and IL-6 production at low micromolar concentrations through inhibition of NF-κB activation and MAPK phosphorylation .

These findings suggest potential applications in inflammatory conditions where these cytokines and signaling pathways play pivotal roles, including rheumatoid arthritis, inflammatory bowel disease, and certain dermatological conditions.

Periodontal Disease

Pharmacological Considerations and Future Directions

Dosage and Administration

Research studies have explored various concentrations of velutin to determine effective dosages for different biological activities. In cell culture models investigating anti-inflammatory effects, velutin demonstrated significant activity at low micromolar concentrations . For osteoclast inhibition studies, concentrations of approximately 4 μM have shown significant effects on cell differentiation and function .

For preparation of stock solutions in research applications, velutin can be dissolved in DMSO at concentrations up to 50 mg/mL (159.09 mM), though ultrasonic treatment is typically required to achieve complete dissolution . The preparation of different concentration stock solutions follows standard dilution protocols, as outlined in the table below:

ConcentrationAmount for 1 mgAmount for 5 mgAmount for 10 mg
1 mM3.1818 mL15.9089 mL31.8177 mL
5 mM0.6364 mL3.1818 mL6.3635 mL

Future Research Directions

Several promising avenues for future research on velutin emerge from current findings:

  • Clinical Translation: The promising results from preclinical studies, particularly in osteoarthritis models, warrant investigation in clinical settings to establish efficacy and safety in human subjects.

  • Formulation Development: Research into optimized delivery systems could enhance bioavailability and targeted delivery of velutin to affected tissues, potentially improving therapeutic outcomes.

  • Structure-Activity Relationship Studies: Systematic modification of the velutin structure could yield derivatives with enhanced potency, bioavailability, or target specificity.

  • Combination Therapies: Investigation of potential synergistic effects when velutin is combined with established therapeutic agents could reveal enhanced efficacy in various disease models.

  • Expanded Disease Applications: Given its multi-target anti-inflammatory properties, velutin merits investigation in additional inflammatory and degenerative conditions beyond those currently studied.

  • Mechanisms of Action: Further elucidation of molecular mechanisms, particularly through proteomics and transcriptomics approaches, could reveal additional targets and pathways affected by velutin.

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